molecular formula C20H34O17 B1631236 Xylotetraose

Xylotetraose

Cat. No. B1631236
M. Wt: 546.5 g/mol
InChI Key: KPTPSLHFVHXOBZ-BIKCPUHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylotetraose is a tetrasaccharide comprised of four D-xylose residues connected by beta(1->4) linkages.

Scientific Research Applications

Gut Microbiota and Sugar Mimics

Xylotetraose is utilized by the ABC transporter of gut microbiota Bifidobacteria. Zhang and Li (2021) explored the potential of xylotetraose as a sugar mimic in the solute-binding protein BlAXBP of the ABC transporter from Bifidobacterium animalis subsp. Lactis (Zhang & Li, 2021).

Enzymatic Hydrolysis and Oligosaccharide Production

Kubata et al. (1995) discovered an exoxylanase from Aeromonas caviae ME-1 that produces xylotetraose from oat spelt xylan, indicating its potential in oligosaccharide production (Kubata et al., 1995). Li et al. (2019) also researched the co-production of functional xylo-oligosaccharides and fermentable sugars from sugarcane bagasse, highlighting xylotetraose's role in this process (Li et al., 2019).

Molecular Dynamics and Free Energy Analysis

The binding of xylotetraose to enzymes like endo-1,4-beta-xylanase II from Trichoderma reesei has been studied using molecular dynamics simulations and free energy analyses, providing insights into enzyme-substrate interactions (Laitinen, Rouvinen, & Peräkylä, 2003).

Food Industry Applications

Xylotetraose has been explored in the food industry, like in the study of Zhu et al. (2010), who investigated its effects on the fermentation properties of dough and breadmaking (Zhu, Wang, Huang, Zheng, & Rayas-Duarte, 2010).

Fermentation and Biofuel Production

In the context of biofuel production, studies have focused on the fermentation of xylose, with xylotetraose playing a role in understanding and optimizing this process. For example, Zhou et al. (2012) examined Saccharomyces cerevisiae's ability to ferment xylose for ethanol production (Zhou, Cheng, Wang, Fink, & Stephanopoulos, 2012).

Prebiotics and Nutraceuticals

Xylotetraose's potential as a prebiotic has been highlighted in several studies, such as Reddy and Krishnan (2016), who examined its use in food industries due to its prebiotic function (Reddy & Krishnan, 2016). Nieto-Domínguez et al. (2017) also evaluated its prebiotic value based on variations in microorganisms' composition and organic acids profile in fermentations (Nieto-Domínguez et al., 2017).

Environmental Sustainability

Research such as that by Zhang et al. (2020) on seawater hydrothermal pretreatment for producing xylooligosaccharides and fermentable sugars from sugarcane bagasse underlines the environmental sustainability of using xylotetraose (Zhang, Zhang, Lei, Yang, & Jiang, 2020).

Biotechnological Innovations

The role of xylotetraose in biotechnological innovations is evident in studies like Precup et al. (2022), who investigated its production from wheat straw for potential food applications (Precup et al., 2022).

Xylan Biosynthesis

Lee et al. (2012) provided biochemical evidence of xylotetraose's involvement in xylan biosynthesis in Arabidopsis thaliana, contributing to our understanding of plant biomass production (Lee, Zhong, & Ye, 2012).

properties

Product Name

Xylotetraose

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1

InChI Key

KPTPSLHFVHXOBZ-BIKCPUHGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O

Origin of Product

United States

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